1-(4-(Benzyloxy)-2,3-dihydroxyphenyl)ethanone
Description
Properties
IUPAC Name |
1-(2,3-dihydroxy-4-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-10(16)12-7-8-13(15(18)14(12)17)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPRISWXCSYAJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30511699 | |
| Record name | 1-[4-(Benzyloxy)-2,3-dihydroxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30511699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69114-99-4 | |
| Record name | 1-[4-(Benzyloxy)-2,3-dihydroxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30511699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Benzyloxy Group Introduction
The synthesis typically begins with a dihydroxy- or trihydroxy-substituted phenyl ethanone precursor. For 1-(4-(benzyloxy)-2,3-dihydroxyphenyl)ethanone, the logical starting material is 1-(2,3,4-trihydroxyphenyl)ethanone , though this compound’s commercial scarcity necessitates in situ preparation. Alternatively, 1-(2,4-dihydroxyphenyl)ethanone serves as a viable precursor, with subsequent modifications to introduce the third hydroxyl group.
Key Reaction: Benzylation of the 4-Hydroxy Group
The benzyloxy group is introduced via nucleophilic aromatic substitution (SNAr) or Williamson ether synthesis. In the Williamson approach, 1-(2,3-dihydroxy-4-hydroxyphenyl)ethanone reacts with benzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃). The reaction proceeds in polar aprotic solvents like acetone or dimethylformamide (DMF) under reflux (50–60°C for 7 hours).
$$
\text{1-(2,3-dihydroxy-4-hydroxyphenyl)ethanone} + \text{Benzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{Acetone}} \text{this compound}
$$
This step achieves 64.3% yield under optimized conditions, with the base deprotonating the phenolic hydroxyl group to facilitate nucleophilic attack on benzyl bromide.
Oxidation and Ketone Formation
If the starting material lacks the ethanone moiety, oxidation of a prochiral alcohol or aldehyde becomes necessary. For example, 4-(benzyloxy)-2,3-dihydroxybenzaldehyde can be oxidized to the corresponding ethanone using strong oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄). However, this route risks over-oxidation to carboxylic acids, necessitating careful stoichiometric control.
Reaction Optimization and Challenges
Solvent and Temperature Effects
The choice of solvent critically influences reaction efficiency. Acetone, with its moderate polarity and boiling point (56°C), balances solubility and reflux conditions, minimizing side reactions like hydrolysis of the benzyl ether. Elevated temperatures (>60°C) risk degrading sensitive phenolic hydroxyl groups, while lower temperatures prolong reaction times.
Protecting Group Strategies
The simultaneous presence of 2,3-dihydroxy groups introduces susceptibility to oxidation and undesired side reactions. To mitigate this, transient protection via acetylation or silylation may precede benzylation. For instance, acetylating the 2- and 3-hydroxyl groups with acetic anhydride before benzylation ensures regioselectivity at the 4-position. Subsequent deprotection under basic or acidic conditions restores the free hydroxyls.
Characterization and Analytical Data
Spectroscopic Confirmation
Infrared (IR) Spectroscopy
- C=O Stretch : A strong absorption band at 1620–1630 cm⁻¹ confirms the ethanone group.
- O–H Stretch : Broad peaks at 3200–3600 cm⁻¹ correspond to phenolic hydroxyls.
- C–O–C Stretch : Bands at 1072–1280 cm⁻¹ verify the benzyl ether linkage.
¹H Nuclear Magnetic Resonance (NMR)
- Aromatic Protons : Multiplet signals between δ 6.44–7.77 ppm integrate for seven protons from the benzyl-substituted phenyl ring.
- Benzyl Methylene : A singlet at δ 5.16 ppm (2H, –CH₂–O–) confirms successful benzylation.
- Ethanone Methyl : A sharp singlet at δ 2.5 ppm (3H) corresponds to the acetyl group.
Comparative Analysis of Synthetic Approaches
Industrial and Scalability Considerations
While laboratory-scale syntheses prioritize yield and purity, industrial production demands cost-effective catalysts and solvent recovery. Transitioning from acetone to toluene as the solvent reduces costs, though it necessitates higher temperatures (110°C) and pressurized reactors. Continuous-flow systems further enhance scalability by minimizing side reactions and improving heat dissipation.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at its phenolic and ketonic sites:
Mechanistic Insights :
-
Bromination occurs regioselectively at electron-rich positions (C-3 and C-5) due to the directing effect of hydroxyl groups .
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Quinone formation is facilitated by the ortho-dihydroxy configuration, enabling two-electron oxidation .
Substitution Reactions
The phenolic hydroxyl groups participate in nucleophilic substitutions:
Synthetic Utility :
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Benzylation and chlorination enhance lipophilicity for pharmacological applications .
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Acetylation protects hydroxyl groups during multi-step syntheses .
Condensation Reactions
The ketone group participates in Claisen-Schmidt condensations:
Key Observations :
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Strong bases (e.g., NaOH) deprotonate the ketone, enabling enolate formation .
-
Electron-withdrawing substituents on aldehydes accelerate reaction rates .
Reduction Reactions
The ethanone group is reducible to secondary alcohol:
Applications :
Complexation with Metal Ions
The ortho-dihydroxy motif enables chelation:
Characterization :
Biological Activity Correlations
Derivatives exhibit structure-dependent bioactivity:
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Antimicrobial : Chlorinated analogs show MIC values of 12.5 µg/mL against S. aureus .
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Antioxidant : Quinone derivatives exhibit DPPH radical scavenging (IC₅₀ = 18 µM) .
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Anti-inflammatory : Chalcones inhibit COX-2 with IC₅₀ values < 10 µM .
Stability and Degradation
Scientific Research Applications
The compound 1-(4-(Benzyloxy)-2,3-dihydroxyphenyl)ethanone , also known as benzyloxyacetophenone , is a significant organic compound with various applications in scientific research, particularly in medicinal chemistry, organic synthesis, and biological studies. This article delves into its applications, highlighting case studies and research findings.
Structure
The compound features a phenolic structure with a benzyloxy group and two hydroxyl substituents on the aromatic ring, contributing to its reactivity and potential biological activity.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties:
- Antioxidant Activity : Research has shown that compounds with similar structures exhibit significant antioxidant properties, which are crucial in preventing oxidative stress-related diseases.
- Anticancer Properties : Studies have indicated that derivatives of this compound can inhibit cancer cell proliferation. For instance, a study demonstrated that benzyloxyacetophenone derivatives showed cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules:
- Synthesis of Flavonoids : It can be utilized in the synthesis of flavonoid derivatives, which are known for their diverse biological activities including anti-inflammatory and anticancer effects.
- Functionalization Reactions : The presence of hydroxyl groups allows for further functionalization, making it a versatile precursor in organic synthesis.
Biological Studies
Research has explored the biological implications of this compound:
- Enzyme Inhibition Studies : The compound has been studied for its ability to inhibit specific enzymes linked to disease pathways. For example, it may inhibit certain kinases involved in cancer signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that benzyloxyacetophenone exhibits antimicrobial properties against various bacterial strains, indicating its potential use in developing new antibacterial agents.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various derivatives of benzyloxyacetophenone. The results indicated that certain modifications enhanced cytotoxicity against breast cancer cells by up to 70%, demonstrating the compound's potential as a lead structure for drug development.
Case Study 2: Antioxidant Properties
Research conducted at a leading university investigated the antioxidant capacity of benzyloxyacetophenone using DPPH radical scavenging assays. The findings revealed that the compound exhibited a significant ability to neutralize free radicals, suggesting its utility in nutraceutical applications.
Mechanism of Action
The mechanism of action of 1-(4-(Benzyloxy)-2,3-dihydroxyphenyl)ethanone involves its interaction with molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals, thereby reducing oxidative stress.
Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Signal Transduction: The compound can modulate signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs vary in substituent positions, functional groups, and biological activities. Below is a detailed comparison based on synthesis, physicochemical properties, and applications.
Structural and Functional Group Variations
Table 1: Key Structural Differences
Physicochemical Properties
Table 2: Physical Properties
Key Differentiators and Challenges
Lipophilicity vs. Solubility: The benzyloxy group increases logP (e.g., ~3.0 for benzyloxy-methoxy derivatives vs. 1.6 for dihydroxyacetophenone), impacting drug bioavailability .
Metabolic Stability : Benzyloxy groups are prone to O-dealkylation in vivo, as seen in iloperidone metabolites, reducing half-life compared to methoxy analogs .
Synthetic Complexity : Multi-step protection/deprotection is required for dihydroxybenzyloxy derivatives, unlike single-substituted analogs .
Q & A
Basic: What are the common synthetic routes for 1-(4-(Benzyloxy)-2,3-dihydroxyphenyl)ethanone?
Methodological Answer:
The synthesis typically involves:
- Demethylation of methoxy precursors : Use boron tribromide (BBr₃) in dichloromethane to cleave methyl ethers to hydroxyl groups. For example, starting with 2,3-dimethoxyacetophenone derivatives, BBr₃ selectively removes methyl groups to yield dihydroxy intermediates .
- Williamson ether synthesis : Introduce the benzyloxy group via reaction of a phenolic hydroxyl group with benzyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) .
- Protection/deprotection strategies : Use temporary protecting groups (e.g., acetyl) to prevent undesired side reactions during functionalization .
Basic: Which analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm), hydroxyl groups (broad signals), and benzyloxy methylene protons (δ 4.8–5.2 ppm). Overlapping dihydroxy signals may require 2D NMR (e.g., COSY, HSQC) to resolve .
- ¹³C NMR : Confirm carbonyl (δ ~200 ppm) and aromatic carbons.
- Mass Spectrometry (MS) : Exact mass (258.1106 Da) via high-resolution MS (HRMS) to verify molecular formula (C₁₅H₁₄O₄) .
- UV-Vis Spectroscopy : Characterize absorption bands (e.g., λmax ~242–308 nm) for conjugated systems .
Advanced: How can researchers resolve contradictions in spectral data during structural characterization?
Methodological Answer:
- 2D NMR Techniques : Use HMBC to correlate hydroxyl protons with neighboring carbons, distinguishing between 2,3-dihydroxy and 2,6-dihydroxy isomers .
- Isotopic Labeling : Introduce deuterated reagents (e.g., D₂O exchange) to confirm labile hydroxyl protons .
- X-ray Crystallography : Resolve ambiguities by determining crystal structure, as demonstrated for related benzyloxy-acetophenones .
Advanced: What computational methods predict the biological activity of this compound?
Methodological Answer:
- QSAR Modeling : Use descriptors like logP, polar surface area, and electron affinity to correlate structural features with anti-dopaminergic or anti-inflammatory activity, as seen in similar ethanone derivatives .
- Molecular Docking : Simulate interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock. Focus on hydrogen bonding via hydroxyl/benzyloxy groups .
Basic: How to design stability studies for this compound under varying experimental conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 3–10) and monitor degradation via HPLC. Dihydroxy groups may oxidize under alkaline conditions .
- Thermal Stability : Heat samples (25–80°C) and analyze by TGA/DSC. Aromatic ketones often degrade above 150°C .
- Light Sensitivity : Expose to UV/visible light and track photodegradation products using LC-MS .
Advanced: How is this compound utilized as an intermediate in multi-step syntheses?
Methodological Answer:
- Functional Group Transformations :
- Oxidation : Convert the ketone to a carboxylic acid using KMnO₄ under acidic conditions .
- Reduction : Reduce the carbonyl to a secondary alcohol with NaBH₄, enabling further alkylation .
- Heterocycle Synthesis : React with hydrazines to form pyrazoles or with hydroxylamine to yield oximes, expanding medicinal chemistry applications .
Advanced: What challenges arise in distinguishing structural isomers of dihydroxyacetophenones?
Methodological Answer:
- Regiochemical Challenges :
- NOE NMR : Detect spatial proximity between hydroxyl protons and adjacent substituents .
- Chromatographic Separation : Use reverse-phase HPLC with a C18 column and acidic mobile phases to resolve isomers .
- Mass Spectrometry Fragmentation : Compare fragmentation patterns; isomers may exhibit distinct neutral losses (e.g., H₂O, CO) .
Basic: How to evaluate the pharmacological potential of this compound in vitro?
Methodological Answer:
- Antioxidant Assays : Measure DPPH radical scavenging activity; dihydroxy groups enhance electron donation .
- Enzyme Inhibition : Test against COX-2 or tyrosinase using spectrophotometric assays. Compare IC₅₀ values to known inhibitors .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) to assess anti-proliferative effects .
Advanced: How to optimize synthetic yield while minimizing side reactions?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., Yb(OTf)₃) for Friedel-Crafts reactions; optimize stoichiometry to avoid over-acylation .
- Solvent Selection : Use nitromethane or DCM for improved solubility of aromatic intermediates .
- Purification Strategies : Employ flash chromatography (silica gel, ethyl acetate/hexanes gradient) to isolate pure product .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
